4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C27H27FN6O5S2 and its molecular weight is 598.67. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds with structural similarities often focuses on their metabolism and pharmacokinetics. For instance, studies on novel antidepressants have explored the involvement of cytochrome P450 and other enzymes in their metabolic pathways, highlighting the importance of understanding how these compounds are processed in the body for their effective and safe use in therapeutics (Hvenegaard et al., 2012).
Synthetic Methodologies
Research on the synthesis of complex molecules, including triazoles, is pivotal for developing new drugs and materials. For example, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted processes showcases innovative methods to create compounds efficiently and sustainably (Moreno-Fuquen et al., 2019).
Pharmacological Potential
The exploration of novel compounds often includes the investigation of their potential pharmacological effects. For instance, sulphonamides incorporating triazene moieties have been studied for their inhibitory properties against carbonic anhydrase enzymes, indicating their potential for therapeutic applications (Bilginer et al., 2019).
Chemical Interactions and Reactivity
Understanding the chemical reactivity and interactions of compounds is essential for their application in various fields, including material science and drug design. Studies on the kinetics of hydrolysis in compounds with similar functional groups provide insights into their stability and reactivity in different environments (Kerstholt et al., 1993).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O5S2/c1-33(2)41(37,38)21-14-8-18(9-15-21)26(36)29-16-24-31-32-27(34(24)22-6-4-5-7-23(22)39-3)40-17-25(35)30-20-12-10-19(28)11-13-20/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRGPFDUJNUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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